An In-depth Technical Guide to N-benzylbut-2-yn-1-amine: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to N-benzylbut-2-yn-1-amine: Chemical Properties and Synthetic Utility
Introduction
N-benzylbut-2-yn-1-amine is a secondary amine that incorporates two highly valuable structural motifs in medicinal chemistry and organic synthesis: the benzylamine core and an internal propargylamine framework. The benzylamine group is a prevalent feature in numerous FDA-approved pharmaceuticals, valued for its ability to engage in critical binding interactions with biological targets.[1] The propargylamine moiety is also a well-established pharmacophore, famously utilized in the design of irreversible monoamine oxidase (MAO) inhibitors like rasagiline and selegiline, which are pivotal in the treatment of neurodegenerative diseases.[2]
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of N-benzylbut-2-yn-1-amine. We will explore its potential as a versatile building block for drug discovery and highlight the scientific rationale behind its handling and application, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties and spectroscopic signature of a molecule is critical for its synthesis, purification, and characterization. While specific experimental data for N-benzylbut-2-yn-1-amine is not widely published, we can deduce its properties with high confidence based on its constituent functional groups and data from closely related analogues.
Core Physicochemical Properties
The properties of N-benzylbut-2-yn-1-amine are largely influenced by the benzylamine component, leading to characteristics similar to benzylamine itself, such as being a liquid at room temperature with a relatively high boiling point and a characteristic amine odor.[3]
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₃N | Calculated |
| Molecular Weight | 159.23 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted based on analogues like benzylamine[4] |
| Boiling Point | ~200-220 °C | Estimated based on benzylamine (185 °C)[3] and increased molecular weight |
| Density | ~0.97 g/mL | Estimated based on benzylamine (0.981 g/mL)[5] |
| Solubility | Soluble in most organic solvents (Ethanol, Ether, CH₂Cl₂). Limited solubility in water. | Predicted based on structure and properties of benzylamine[3] |
| pKa (of conjugate acid) | ~9.0 - 9.5 | Estimated based on benzylamine (pKa 9.33)[4] |
Spectroscopic Characterization
The spectroscopic data provides an unambiguous fingerprint of the molecule's structure. The following is a predicted profile based on established principles and data from similar compounds.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in CDCl₃) are as follows:
-
δ 7.20-7.40 ppm (m, 5H): These signals correspond to the protons of the phenyl ring on the benzyl group.
-
δ 3.85 ppm (s, 2H): This singlet represents the two benzylic protons (-CH₂-Ph). Their proximity to the aromatic ring and the nitrogen atom results in a downfield shift.
-
δ 3.30 ppm (q, 2H, J ≈ 1.7 Hz): These are the propargylic protons (-NH-CH₂-C≡). They appear as a quartet due to coupling with the distant methyl protons across the alkyne bond.
-
δ 1.80 ppm (t, 3H, J ≈ 1.7 Hz): This triplet corresponds to the terminal methyl protons (-C≡C-CH₃).
-
δ 1.5-2.0 ppm (br s, 1H): The N-H proton signal is typically broad and its chemical shift is concentration-dependent. It can be confirmed by its disappearance upon a D₂O shake.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule:
-
δ 139-140 ppm: Quaternary aromatic carbon (C-ipso).
-
δ 127-129 ppm: Aromatic CH carbons.
-
δ ~80 ppm & ~75 ppm: The two sp-hybridized carbons of the internal alkyne (C≡C).
-
δ ~52 ppm: Benzylic carbon (-CH₂-Ph).
-
δ ~38 ppm: Propargylic carbon (-NH-CH₂-C≡).
-
δ ~4 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups:
-
3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretch, characteristic of a secondary amine.[8] This peak is typically less broad and intense than an O-H stretch.
-
3030-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching (from CH₂ and CH₃ groups).
-
~2250 cm⁻¹ (weak or absent): C≡C stretch. For an internal, nearly symmetrical alkyne, this peak can be very weak or entirely absent from the spectrum due to a small change in dipole moment during the vibration.
-
1450-1600 cm⁻¹ (medium-strong): Aromatic C=C ring stretching.
-
1100-1250 cm⁻¹ (medium): C-N stretching.[8]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is key to confirming the structure.
-
Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.
-
Base Peak (m/z = 91): The most common fragmentation pathway for benzylamines is the cleavage of the C-N bond to form the highly stable tropylium cation ([C₇H₇]⁺).
-
Other Fragments: Another significant fragmentation would be alpha-cleavage on the other side of the nitrogen, resulting in a fragment at m/z = 68 ([CH₃C≡CCH₂NH]⁺) or m/z = 106 ([C₆H₅CH₂NHCH₂]⁺).
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of N-benzylbut-2-yn-1-amine is via the nucleophilic substitution of a suitable butynyl halide with benzylamine. This approach is favored for its high atom economy and straightforward execution.
Primary Synthetic Pathway: N-Alkylation
The core of this synthesis is an Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-but-2-yne and displacing the bromide leaving group.
Caption: General synthetic scheme for N-benzylbut-2-yn-1-amine via SN2 alkylation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq.).
-
Rationale: A dry, inert atmosphere is crucial to prevent side reactions involving moisture.
-
-
Solvent and Base Addition: Dissolve the benzylamine in a suitable polar aprotic solvent such as acetonitrile (5-10 mL per mmol of benzylamine). Add triethylamine (1.2 eq.) to the solution.
-
Rationale: Acetonitrile is an excellent solvent for Sₙ2 reactions. Triethylamine is a non-nucleophilic base used to quench the HBr generated during the reaction, preventing the protonation of the starting benzylamine which would render it non-nucleophilic.
-
-
Substrate Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 1-bromo-but-2-yne (1.1 eq.) in a minimal amount of acetonitrile and add it dropwise to the stirred solution over 30 minutes.
-
Rationale: Dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimizes the formation of the dialkylated byproduct. A slight excess of the electrophile ensures full consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is consumed.
-
Rationale: TLC provides a simple and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times.
-
-
Workup and Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Rationale: The water quench dissolves the triethylammonium bromide salt. Extraction with an organic solvent isolates the desired product from the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.
-
Rationale: The brine wash removes residual water. Drying with Na₂SO₄ ensures the complete removal of moisture before solvent evaporation. Chromatography is essential to separate the target compound from any unreacted starting material, dialkylated byproduct, or other impurities.
-
Chemical Reactivity and Key Reactions
The reactivity of N-benzylbut-2-yn-1-amine is dictated by its two primary functional groups: the secondary amine and the internal alkyne.
Caption: Key reactivity pathways for N-benzylbut-2-yn-1-amine.
Reactions at the Nitrogen Center
-
Basicity and Salt Formation: As a secondary amine, the nitrogen lone pair makes the molecule basic. It readily reacts with acids to form the corresponding ammonium salt. The pKa of its conjugate acid is expected to be around 9.0-9.5, similar to benzylamine (9.33), making it a stronger base than aromatic amines like aniline but comparable to other alkylamines.[4][9]
-
N-Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form stable N-substituted amides. This reaction is often used as a protecting strategy for the amine group.[10]
-
N-Alkylation: Further alkylation can occur with alkyl halides to produce a tertiary amine. Controlling the degree of alkylation can be challenging, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.
Reactions of the Alkyne
-
Reduction/Hydrogenation: The internal alkyne is a key site for synthetic modification. Its reduction can be controlled to yield different products with high stereoselectivity:[11][12]
-
Syn-Hydrogenation: Using Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) and hydrogen gas results in the syn-addition of hydrogen across the triple bond to exclusively form the (Z)-alkene (cis).
-
Anti-Reduction: A dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via a radical anion intermediate to give the thermodynamically more stable (E)-alkene (trans).
-
Full Saturation: Catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) with H₂ will fully reduce the alkyne to the corresponding alkane, N-benzylbutan-1-amine.
-
-
Electrophilic Addition: Alkynes can undergo electrophilic addition with reagents like HBr or Br₂. The reaction proceeds via a vinyl cation intermediate. With an internal alkyne, regioselectivity is less of a concern than with terminal alkynes, but mixtures of products can still result.[13]
Applications in Research and Drug Development
The true value of N-benzylbut-2-yn-1-amine lies in its role as a molecular scaffold for building more complex, biologically active compounds.
-
Scaffold for MAO Inhibitors: The propargylamine structure is a classic "mechanism-based inactivator" or "suicide inhibitor" of monoamine oxidase (MAO). The alkyne moiety, after oxidation by the FAD cofactor in the enzyme's active site, forms a highly reactive intermediate that covalently binds to the enzyme, leading to irreversible inhibition.[14] N-benzylbut-2-yn-1-amine is an ideal starting point for synthesizing novel MAO-B inhibitors for potential use in Parkinson's disease.
-
Building Block for Heterocycles: Propargylamines are versatile precursors for a wide range of nitrogen-containing heterocycles, such as pyrroles, imidazoles, and oxazoles, which are themselves core structures in many pharmaceuticals.[15]
-
Neurological and Psychiatric Drug Discovery: The benzylamine motif is present in drugs targeting the central nervous system. Its ability to participate in cation-π interactions is a key feature for target engagement.[1] By combining this with the propargylamine group, derivatives of N-benzylbut-2-yn-1-amine could be explored for a variety of neurological applications, including as antidepressants or anticonvulsants.[15]
Safety and Handling
As a member of the benzylamine class of compounds, N-benzylbut-2-yn-1-amine should be handled with appropriate care. It is predicted to be corrosive and harmful if swallowed or in contact with skin.[16][17]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure.[16]
-
Conclusion
N-benzylbut-2-yn-1-amine is a strategically designed molecule that combines the pharmacological relevance of the benzylamine scaffold with the unique reactivity of an internal propargylamine. Its well-defined chemical properties and straightforward synthesis make it an exceptionally valuable intermediate for organic synthesis and medicinal chemistry. For researchers in drug development, this compound offers a robust starting point for creating novel therapeutics, particularly in the realm of neurodegenerative disorders and oncology. Its controlled reactivity at both the amine and alkyne centers allows for diverse and predictable molecular elaboration, solidifying its role as a powerful tool in the modern chemist's arsenal.
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